Tiamulin
Overview
Description
Inhibition of Protein Synthesis by Tiamulin
Tiamulin is a member of the pleuromutilin class of antibiotics and acts as a potent inhibitor of protein synthesis in bacteria. The molecular interactions of tiamulin with the 50S ribosomal subunit have been elucidated through the 3.5 Å structure of the subunit from Deinococcus radiodurans complexed with tiamulin. This structure reveals that tiamulin binds within the peptidyl transferase center (PTC), directly inhibiting peptide bond formation by positioning its tricyclic mutilin core in a tight pocket and overlapping with the P-tRNA binding site .
Tiamulin and Cytochrome P450 Interactions
Tiamulin has been shown to form a stable metabolic intermediate complex with cytochrome P450, particularly the CYP3A subfamily, which can explain the drug's interactions and sometimes lethal effects when combined with other compounds. In vitro studies using pig liver microsomes and primary hepatocyte cultures have demonstrated that tiamulin can induce cytochrome P4503A and inhibit its activity, affecting the metabolism of other drugs . Further research using an NIH/3T3 cell line expressing human CYP3A4 cDNA confirmed tiamulin's inhibitory effect on CYP3A4 activity, which could be responsible for its clinically significant drug interactions .
Tiamulin's Use in Poultry Medicine
In poultry medicine, tiamulin hydrogen fumarate is used to treat diseases caused by Mycoplasma and Brachyspira. It has been in use for over 30 years without a general increase in resistance. Tiamulin is absorbed, metabolized, and eliminated relatively quickly in birds, allowing for safe consumption of meat products post-treatment. It has been found to have enhanced activity when used with tetracyclines and can interact with ionophore anticoccidials, leading to severe reactions at therapeutic levels. However, these interactions are dose-related, and low doses do not cause adverse effects .
Tiamulin's Effects on Bacterial Polypeptide Chain Initiation
Tiamulin leads to the formation of inactive polypeptide chain initiation complexes that do not proceed to elongation. This effect is observed with both artificial and natural messengers in the initiation phase. In whole cells, tiamulin's action results in the disappearance of polysomes, indicating that while elongation can continue in the presence of tiamulin, effective reinitiation is blocked .
Binding of Tiamulin to Ribosomal RNA
Tiamulin and its derivative valnemulin bind to the RNA at the peptidyl transferase center on the ribosome, inhibiting protein synthesis. They interact with domain V of 23S RNA and affect nucleotides that are crucial for the peptidyl transferase activity. These drugs can bind concurrently with some macrolides but compete with others, such as carbomycin, which is also a peptidyl transferase inhibitor .
Tiamulin's Safety in Bovine Semen Extenders
Tiamulin has been evaluated for its toxicity to spermatozoa when added to bovine semen extenders. At concentrations up to 70 mg per 100 ml, tiamulin did not adversely affect sperm motility or viability, indicating its safety for use in this application .
Tiamulin and Monensin Toxic Interaction
The toxic interaction between tiamulin and monensin, an ionophore antibiotic, has been studied. Tiamulin can induce and inhibit cytochrome P450 enzymes, particularly CYP3A enzymes, which metabolize monensin. This dual effect may contribute to the toxicity observed when tiamulin and monensin are administered together .
Development of In Vitro Susceptibility Test Methods for Tiamulin
Standardized susceptibility testing methods for tiamulin have been established for a range of veterinary and human pathogens. The proposed MIC breakpoints and corresponding zone diameters for disk diffusion tests have been suggested for specific bacterial species, allowing for accurate susceptibility testing to guide therapy and monitor resistance development .
Tiamulin's Effect on Antipyrine Kinetics in Chickens
Tiamulin has been shown to be effective against respiratory tract infections and as an aid in controlling avian coccidiosis. Its effect on the kinetics of antipyrine, a model compound for drug metabolism studies, has been investigated in chickens, providing insights into its pharmacokinetic properties .
Scientific Research Applications
1. Analysis of Transfer of Tiamulin to Animal Tissue
- Summary of Application : Tiamulin hydrogen fumarate (THF) is administered as a veterinary medicinal product, leading to the appearance of THF and metabolites that can be hydrolyzed to 8-α-hydroxymutilin in animal tissues . This study aimed to analyze the depletion of these residues in pig, rabbit, and bird tissues after tiamulin administration .
- Methods of Application : Tiamulin was administered orally to pigs and rabbits at 12,000 µg/kg body weight/day for 7 days, and to broiler chickens and turkeys at 20,000 µg tiamulin/kg body weight/day for 7 days . The depletion of tiamulin residues and metabolites was analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) .
- Results : The values found for tiamulin marker residues were 3 times higher in liver than in muscle in pigs, 6 times in rabbits, and 8–10 times in birds . The content of tiamulin residues in eggs from laying hens was below 1000 µg/kg at all times of analysis . The minimum withdrawal times for animal products intended for human consumption, resulting from this study, are 5 days for pigs, rabbits, and turkeys, 3 days for broiler chickens, and 0 days for eggs .
2. Determination of Tiamulin Concentration in Sow Milk
- Summary of Application : This study aimed to analyze the concentrations of tiamulin in milk samples collected from lactating sows during and after a treatment consisting of three consecutive intramuscular applications of the antibiotic . It also aimed to determine tiamulin concentrations in serum samples obtained from suckling piglets ingesting milk contaminated with the compound .
- Methods of Application : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) was used to quantify the analyte in both matrices .
- Results : The investigation proved tiamulin was transmitted into the milk of lactating sows . The mean concentration of the antibiotic among samples collected 3 h after administration was 1043 μg/L . The mean level of tiamulin on days 1 and 2 was 876 μg/L and 902 μg/L, respectively . The highest mean concentration of the antibiotic (1061 μg/L) was observed in samples collected on day 3 . The mean concentration of the antibiotic in serum samples collected from 3-day-old piglets was 22.2 μg/L .
Safety And Hazards
Tiamulin may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAUHCOJAIIRQ-QGLSALSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046701 | |
Record name | Tiamulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol | |
Record name | TIAMULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds. | |
Record name | TIAMULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tiamulin | |
Color/Form |
Sticky, translucent yellowish mass | |
CAS RN |
55297-95-5 | |
Record name | Tiamulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55297-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiamulin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiamulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiamulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiamulin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIAMULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIAMULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/ | |
Record name | TIAMULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.